molecular formula C9H8FN3 B1444236 4-(2-fluorophenyl)-1H-imidazol-2-amine CAS No. 1540148-93-3

4-(2-fluorophenyl)-1H-imidazol-2-amine

Cat. No. B1444236
CAS RN: 1540148-93-3
M. Wt: 177.18 g/mol
InChI Key: PKPKFXMOWDZULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-1H-imidazol-2-amine (FPA) is a synthetic compound with a wide range of applications in scientific research. FPA has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Neuropharmacological Research

Compounds with a similar structure to 4-(2-fluorophenyl)-1H-imidazol-2-amine have been used in neuropharmacological research. Their interaction with various neurotransmitter systems can provide insights into the development of drugs for neurological disorders .

Material Science

The unique properties of fluorinated compounds, including those similar to 4-(2-fluorophenyl)-1H-imidazol-2-amine, make them valuable in material science. They can be used to create materials with specific light-emitting properties or to enhance the bioactivity of pharmaceuticals .

Polymer Chemistry

In the field of polymer chemistry, derivatives of 4-(2-fluorophenyl)-1H-imidazol-2-amine can be incorporated into high-performance polymers. These polymers are designed for use in extreme conditions, such as high temperatures or corrosive environments, due to their enhanced stability and resistance .

Supramolecular Chemistry

The introduction of fluorine atoms into compounds like 4-(2-fluorophenyl)-1H-imidazol-2-amine can lead to unique electrostatic and steric effects. This makes them suitable for applications in supramolecular chemistry, where they can form complex structures with specific functions .

Organic Light-Emitting Diodes (OLEDs)

Fluorinated compounds are known for their light-emitting properties. Derivatives of 4-(2-fluorophenyl)-1H-imidazol-2-amine could potentially be used in the development of OLEDs, contributing to advancements in display technology .

properties

IUPAC Name

5-(2-fluorophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPKFXMOWDZULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-fluorophenyl)-1H-imidazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.